molecular formula C10H9BO2S B8483014 (2-Phenylthiophen-3-yl)boronic acid

(2-Phenylthiophen-3-yl)boronic acid

Cat. No.: B8483014
M. Wt: 204.06 g/mol
InChI Key: JKQGWJWTAXFZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenylthiophen-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H9BO2S and its molecular weight is 204.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(2-phenylthiophen-3-yl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7,12-13H

InChI Key

JKQGWJWTAXFZCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-2-phenylthiophene (1.99 g, 8.32 mmol) and B(Oi-Pr)3 (1.81 mL, 12.5 mmol) in THF (20 mL) was added n-BuLi (1.65 M in hexane, 10.1 mL, 16.6 mmol) at −78° C. The mixture was stirred at −78° C. for 30 min and at 0° C. for 30 min. The mixture was diluted with 1 M HCl aqueous solution at 0° C., extracted with EtOAc, washed with brine, dried over Na2SO4, filtered, concentrated in vacuo and purified by column chromatography on silica gel (hexane/EtOAc=90/10 to 0/100) to yield the title compound (87.4 mg, 5% yield) as a white solid: 1H NMR (DMSO-d6, 300 MHz): δ ppm 7.19 (1H, d, J=4.9 Hz), 7.27-7.44 (3H, m), 7.46-7.58 (3H, m), 8.06 (2H, s).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
5%

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